Propranolol
Overview
Description
Synthesis Analysis
Propranolol's synthesis has been a subject of extensive research. The compound is known for its beta-blocking activity, which has led to the exploration of its synthesis from 1-naphthol and isopropylamine under mild conditions. Notably, studies have highlighted methods for the facile synthesis of Propranolol and its derivatives, showcasing the adaptability of its synthesis process to yield novel compounds with potentially enhanced properties (Tran et al., 2020).
Molecular Structure Analysis
The molecular structure of Propranolol plays a crucial role in its pharmacological activity. Research into ring-hydroxylated Propranolol has provided insights into the significance of the hydroxyl position on biological activity. The synthesis of all seven isomers of ring-hydroxylated Propranolol indicated that the potency of beta-blocking and vasodilating activities is strongly dependent on the hydroxyl group's position, underscoring the molecular structure's impact on its pharmacological effects (Oatis et al., 1981).
Chemical Reactions and Properties
Propranolol undergoes various chemical reactions that contribute to its diverse biological activities. Its interaction with GABA synthesis and the effects on protein synthesis in polymorphonuclear leukocytes highlight its capacity to influence cellular functions through chemical interactions. Such studies demonstrate Propranolol's role in modifying biochemical pathways and its potential impact beyond its primary pharmacological uses (Straussberg-Djaldetti et al., 1986; Jastrzebski et al., 1991).
Physical Properties Analysis
The physical properties of Propranolol, such as solubility and stability, are essential for its pharmacological efficacy. Research into novel Propranolol derivatives has shed light on efforts to enhance these properties, aiming to improve its bioavailability and therapeutic potential. The synthesis of derivatives with increased water solubility represents a significant step towards optimizing Propranolol's physical properties for better pharmacological outcomes (Tran et al., 2020).
Chemical Properties Analysis
The chemical properties of Propranolol, including its reactivity and interactions with various biomolecules, play a crucial role in its biological effects. Studies on its effects on catecholamine synthesis, lipid metabolism, and prostaglandin synthesis highlight Propranolol's broad impact on cellular and physiological processes. These investigations provide a comprehensive understanding of Propranolol's chemical properties and their implications for its pharmacological activities (Tuross & Patrick, 1986; Cabeza et al., 1998; Eckmann et al., 1988).
Scientific Research Applications
1. Neurological Applications
Propranolol has been studied for its role in managing certain neurological conditions. For instance, it has shown efficacy in preventing migraine in children, with a double-blind study indicating significant prophylactic effects on migraine attacks (Ludvigsson, 1974)(Ludvigsson, 1974). Additionally, it has been found effective in the treatment of essential tremor, with a double-blind trial showing improvement in tremor, particularly in the upper extremities (Tolosa & Loewenson, 1975)(Tolosa & Loewenson, 1975).
2. Cardiovascular Research
Propranolol's impact on cardiovascular diseases has been a significant area of research. It has been used in the management of conditions like angina pectoris, where a multicenter trial demonstrated its benefit in relief (Grant et al., 1966)(Grant et al., 1966). Additionally, its role in hypertension has been explored, with studies indicating its effectiveness in reducing arterial pressure (Tarazi & Dustan, 1972)(Tarazi & Dustan, 1972).
3. Psychiatry and Stress Disorders
In the field of psychiatry, propranolol has been investigated for its therapeutic uses in various disorders. It has shown potential in the treatment of psychiatric disorders, including anxiety and stress reactions (Ananth & Lin, 1986)(Ananth & Lin, 1986). A study also explored its effect on post-traumatic stress disorder, finding that propranolol given after the retrieval of memories of past traumatic events reduced physiologic responding during subsequent mental imagery of the event (Brunet et al., 2008)(Brunet et al., 2008).
4. Pediatric Applications
Propranolol's safety and efficacy in children have been a subject of research, particularly in conditions like infantile hemangioma. A systematic review evaluated its safety profile, confirming its tolerability with appropriate assessments and monitoring (Léauté-Labrèze et al., 2016)(Léauté-Labrèze et al., 2016).
5. Use in Portal Hypertension
The application of propranolol in the prevention of portal hypertensive hemorrhage in children has been investigated, with a pilot study suggesting its tolerability and potential efficacy in managing portal hypertension in pediatric patients (Shashidhar et al., 1999)(Shashidhar et al., 1999).
properties
IUPAC Name |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023525 | |
Record name | Propranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0617 mg/L at 25 °C | |
Record name | Propranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system. | |
Record name | Propranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Propranolol | |
CAS RN |
525-66-6, 13013-17-7 | |
Record name | Propranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | racemic-Propranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propranolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C | |
Record name | Propranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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